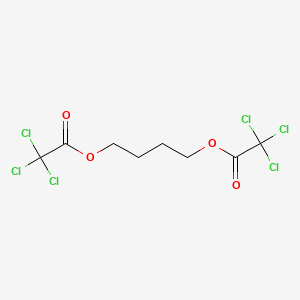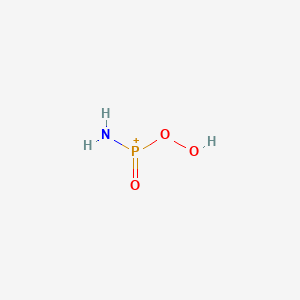
2,4-Octadienoic acid, ethyl ester, (E,Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Octadienoic acid, ethyl ester, (E,Z)- is an organic compound with the molecular formula C10H16O2. It is an ester derived from 2,4-octadienoic acid and ethanol. This compound is known for its unique structural configuration, where the double bonds are in the E,Z configuration, meaning one double bond is in the trans configuration and the other in the cis configuration. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Octadienoic acid, ethyl ester, (E,Z)- typically involves the esterification of 2,4-octadienoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 2,4-Octadienoic acid, ethyl ester, (E,Z)- can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the ester from the reaction mixture. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Octadienoic acid, ethyl ester, (E,Z)- can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to form saturated compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols or saturated esters.
Substitution: Amides, ethers, or other ester derivatives.
Aplicaciones Científicas De Investigación
2,4-Octadienoic acid, ethyl ester, (E,Z)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Octadienoic acid, ethyl ester, (E,Z)- depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of various products. The double bonds can participate in addition reactions, altering the compound’s structure and properties. In biological systems, the compound may interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Decadienoic acid, ethyl ester, (E,Z)-: Similar in structure but with a longer carbon chain.
2-Octenoic acid, ethyl ester: Contains a single double bond.
4-Octenoic acid, ethyl ester, (Z)-: Similar structure but with a different configuration of the double bonds.
Uniqueness
2,4-Octadienoic acid, ethyl ester, (E,Z)- is unique due to its specific E,Z configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable in various applications.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
ethyl octa-2,4-dienoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-9H,3-5H2,1-2H3 |
Clave InChI |
VCJFBQACKACAPP-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




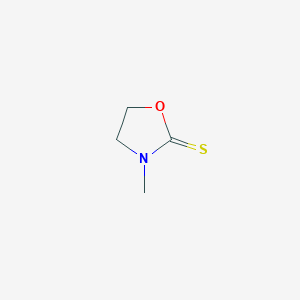
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


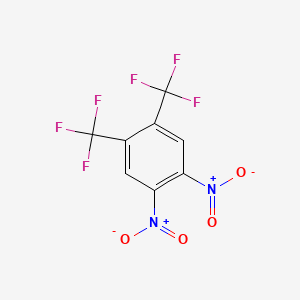
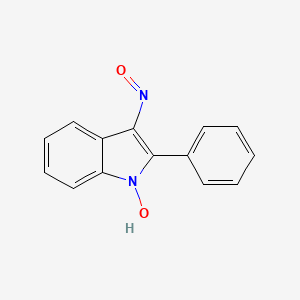
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)
